2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde
Description
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde (CAS: 898289-61-7) is a fluorinated pyrazole-benzaldehyde hybrid with a molecular formula of C₁₂H₉F₃N₂O (MW: 254.21 g/mol). Its structure combines a trifluoromethyl-substituted pyrazole ring linked to a benzaldehyde moiety, enabling diverse reactivity (e.g., oxidation to benzoic acid, reduction to benzyl alcohol) and applications in medicinal chemistry, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde serves as a versatile synthetic handle .
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBRCNYURIXHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640362 | |
| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-61-7 | |
| Record name | Benzaldehyde, 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
One of the primary methods for synthesizing 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde involves starting with 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The following steps outline the general procedure:
-
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is reacted with methyl hydrazine to form the pyrazole intermediate.
- This reaction typically occurs under reflux conditions for several hours, yielding a mixture of regioisomers.
-
- The pyrazole intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) to introduce the aldehyde group.
- The reaction is conducted at elevated temperatures, generally between 80°C and 120°C, for optimal yield.
-
- The product is purified through recrystallization or chromatography to achieve the desired purity level.
Alternative Synthetic Routes
Other synthetic approaches include:
-
- Direct ortho-metalation followed by electrophilic substitution can be employed to introduce the aldehyde group on the pyrazole ring.
Yield and Selectivity
The efficiency of these methods can vary based on several factors including temperature, reaction time, and choice of solvents. For instance:
| Method | Yield (%) | Selectivity Ratio (Pyrazole Isomers) |
|---|---|---|
| Vilsmeier-Haack Reaction | ~70-85% | 6:1 (favoring desired isomer) |
| Direct Functionalization | ~60-75% | Variable |
| Trifluoroacetic Acid Catalyst | ~80-90% | High selectivity |
Characterization of Product
The synthesized compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
Mass Spectrometry (MS) : Provides molecular weight confirmation.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.
Reduction: 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pyrazole Derivatives with Trifluoromethyl Groups
a) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Simplifies the target compound by lacking the benzaldehyde group.
- Properties : Reduced molecular complexity lowers binding affinity and reactivity. Used as a precursor in agrochemical synthesis but lacks the aldehyde’s versatility for further derivatization .
- Applications : Intermediate in pesticide development .
b) Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structure : Trifluoromethyl group at position 5 (vs. position 3 in the target compound) with an ester substituent.
- Properties : Altered electronic effects due to substituent positioning reduce electrophilicity at the pyrazole core. Demonstrates moderate enzyme inhibition but inferior stability compared to the target compound .
- Applications : Explored in antiviral drug design .
c) 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine
- Structure : Replaces benzaldehyde with a trifluorophenyl group and adds an amine.
- Properties : Increased lipophilicity enhances blood-brain barrier penetration. The amine group enables hydrogen bonding, improving receptor targeting .
- Applications : Central nervous system drug candidates .
Benzaldehyde Derivatives with Trifluoromethyl Groups
a) 2-(Trifluoromethyl)benzaldehyde
- Structure : Lacks the pyrazole ring, retaining only the benzaldehyde and trifluoromethyl groups.
- Properties : Lower molecular weight (MW: 188.12 g/mol) reduces steric hindrance, increasing reactivity in nucleophilic additions. However, absence of the pyrazole diminishes biological activity .
- Applications : Solvent and intermediate in organic synthesis .
b) 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
- Structure : Oxidation product of the target compound (aldehyde → carboxylic acid).
- Properties : Higher polarity (due to -COOH) improves water solubility but reduces membrane permeability. Retains enzyme inhibition properties, making it suitable for hydrophilic drug formulations .
- Applications : Anti-inflammatory agents .
Heterocyclic Analogs with Trifluoromethyl Groups
a) 5-Trifluoromethyl-1,2,3-triazole
- Structure : Replaces pyrazole with a triazole ring.
- Properties : Triazole’s stronger aromaticity enhances thermal stability but reduces electrophilic substitution reactivity. Shows weaker antimicrobial activity compared to pyrazole analogs .
- Applications : Corrosion inhibitors and polymer additives .
b) 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde
- Structure : Indazole core instead of pyrazole, with the aldehyde at position 4.
- Demonstrates superior anticancer activity but challenging synthesis .
- Applications : Oncology research .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Biological Activity (IC₅₀)* | Key Applications |
|---|---|---|---|---|
| Target Compound | C₁₂H₉F₃N₂O | Pyrazole (CF₃), Benzaldehyde | 1.8 µM (Enzyme X) | Anticancer, Agrochemicals |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | Pyrazole (CF₃) | >10 µM | Pesticide intermediates |
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Benzaldehyde (CF₃) | Inactive | Organic synthesis |
| 2-[1-Methyl-3-(CF₃)-1H-pyrazol-5-yl]benzoic Acid | C₁₂H₉F₃N₂O₂ | Pyrazole (CF₃), Benzoic Acid | 2.5 µM (Enzyme X) | Anti-inflammatory |
| 1-Methyl-3-(2,3,4-trifluorophenyl)-1H-pyrazol-5-amine | C₁₀H₇F₃N₃ | Pyrazole (CF₃), Trifluorophenyl | 0.9 µM (Receptor Y) | Neurotherapeutics |
*Hypothetical values for illustrative purposes.
Biological Activity
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde (CAS: 898289-61-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₁₂H₉F₃N₂O
- Molecular Weight : 254.21 g/mol
- IUPAC Name : this compound
- CAS Number : 898289-61-7
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Pyrazole compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines:
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:
- Inhibition Studies :
- Several pyrazole-based compounds exhibited selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects .
- IC50 values for some derivatives ranged from 5 to 70 μg/mL, demonstrating comparable efficacy to traditional anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Spectrum of Activity :
Summary of Findings
Q & A
Q. How to design analogs for nonlinear optical (NLO) applications?
- Answer : Introduce donor-acceptor groups (e.g., –NO₂ or –NH₂) at the benzaldehyde para position. Shelkovnikov et al. demonstrated 2x higher hyperpolarizability in pentafluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
